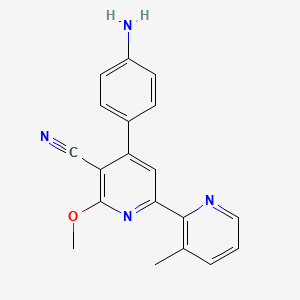
4-(4-Aminophenyl)-2-methoxy-6-(3-methylpyridin-2-yl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FC9402 is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR). This compound has shown significant potential in the regulation of cardiovascular conditions, particularly in reducing cardiomyocyte hypertrophy and left ventricle fibrosis induced by transverse aortic constriction (TAC) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FC9402 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and detailed in patent WO 2020/146636 A1 .
Industrial Production Methods
Industrial production of FC9402 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
化学反应分析
Types of Reactions
FC9402 undergoes various chemical reactions, including:
Oxidation: FC9402 can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced using common reducing agents.
Substitution: FC9402 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of FC9402, while substitution reactions can introduce various functional groups .
科学研究应用
FC9402 has a wide range of scientific research applications:
Chemistry: Used as a selective inhibitor in various chemical reactions to study the role of SQOR.
Biology: Helps in understanding the biological pathways involving SQOR and its impact on cellular functions.
Medicine: Potential therapeutic agent for cardiovascular diseases by reducing cardiomyocyte hypertrophy and left ventricle fibrosis
Industry: Used in the development of new drugs and therapeutic agents targeting cardiovascular conditions.
作用机制
FC9402 exerts its effects by selectively inhibiting sulfide quinone oxidoreductase (SQOR). This inhibition leads to a reduction in the production of reactive oxygen species (ROS) and mitigates oxidative stress. The compound targets specific molecular pathways involved in cardiomyocyte hypertrophy and left ventricle fibrosis, thereby providing therapeutic benefits in cardiovascular conditions .
属性
分子式 |
C19H16N4O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
4-(4-aminophenyl)-2-methoxy-6-(3-methylpyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H16N4O/c1-12-4-3-9-22-18(12)17-10-15(13-5-7-14(21)8-6-13)16(11-20)19(23-17)24-2/h3-10H,21H2,1-2H3 |
InChI 键 |
FSYJNCHUENWJEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)N)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B10854574.png)
![6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854578.png)
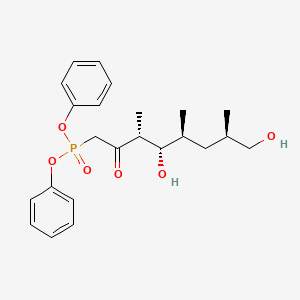
![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854590.png)
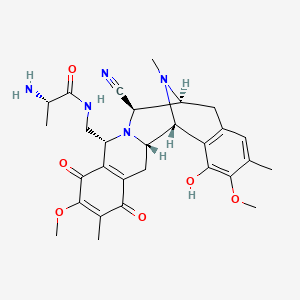
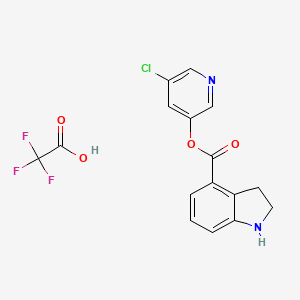
![5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide](/img/structure/B10854626.png)

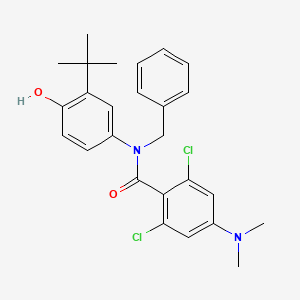



![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B10854662.png)
![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)